An In-depth Technical Guide to 3-Morpholino-5,6-dihydropyridin-2(1H)-one and its Derivatives: Core Properties and Applications in Drug Development
An In-depth Technical Guide to 3-Morpholino-5,6-dihydropyridin-2(1H)-one and its Derivatives: Core Properties and Applications in Drug Development
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the fundamental properties of 3-morpholino-5,6-dihydropyridin-2(1H)-one and its commercially significant derivatives. As a core heterocyclic scaffold, this compound has garnered substantial interest in medicinal chemistry, primarily as a pivotal building block in the synthesis of modern pharmaceuticals. This document will delve into the physicochemical characteristics, synthesis pathways, and the critical role of its derivatives as intermediates in the production of the anticoagulant drug, Apixaban.
The 3-Morpholino-5,6-dihydropyridin-2(1H)-one Scaffold: An Introduction
The molecule 3-morpholino-5,6-dihydropyridin-2(1H)-one represents a unique structural motif, integrating a morpholine ring with a dihydropyridinone core. While information on the unsubstituted parent compound is limited, its derivatives, particularly those substituted at the N1 position of the pyridinone ring, are of significant industrial and academic interest. These derivatives serve as crucial intermediates in multi-step organic syntheses, most notably in the manufacturing of Apixaban, a direct factor Xa inhibitor.
The core structure's inherent reactivity and stability are modulated by the substituents on the dihydropyridinone ring. The morpholine moiety often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, to the final active pharmaceutical ingredient (API).
Key Derivatives and Their Physicochemical Properties
The most extensively studied and utilized derivatives are 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one and 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. Their properties are summarized below.
| Property | 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one |
| CAS Number | 503615-03-0[1][2][3] | 1267610-26-3[4][5] |
| Molecular Formula | C15H17N3O4[1][2] | C15H19N3O2[4][5] |
| Molecular Weight | 303.31 g/mol [2] | 273.33 g/mol [4][5] |
| Appearance | White to Off-White Solid[1] | Off-White to Pale Beige Solid[4][5] |
| Melting Point | 164-166°C[] | >246°C (dec.)[5][7] |
| Boiling Point | 506.5±50.0°C at 760 mmHg (Predicted)[][8] | 491.5±45.0 °C (Predicted)[4][5] |
| Density | 1.356±0.06 g/cm³[] | 1.277±0.06 g/cm³ (Predicted)[4][5] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly, Heated)[] | Slightly soluble in Chloroform and Methanol.[5][7] Water solubility is approximately 1.4 g/L at 25°C[7]. |
| pKa | Not readily available | 4.96±0.10 (Predicted)[5][7][9] |
| Stability | Possesses excellent chemical stability under various processing conditions.[1][3] | Exhibits remarkable thermal stability with a decomposition temperature exceeding 246°C.[7] |
Synthesis and Chemical Reactivity
The synthesis of these key intermediates is a critical aspect of their utility. The general strategies involve the formation of the dihydropyridinone ring and the subsequent introduction of the morpholine moiety.
Synthesis of 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
A common synthetic route involves the reaction of 1-(4-nitrophenyl)-2-piperidone with a halogenating agent like phosphorus pentachloride, followed by the introduction of morpholine.[10]
A two-step reaction with a total yield of 66% has been described where a precursor solid is refluxed with morpholine.[3] An improved, commercially viable four-step process starting from p-nitroaniline has also been reported, achieving an overall yield of 48% and a purity of ≥ 98%.[11]
Synthesis of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
This amino derivative is typically synthesized via the reduction of the corresponding nitro compound, 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. A common method employs hydrazine hydrate in the presence of a Raney cobalt catalyst.[5] This reduction is a crucial step in the overall synthesis of Apixaban.
The following diagram illustrates the key synthetic transformation:
Role as a Key Intermediate in Apixaban Synthesis
The primary and most significant application of these morpholino-dihydropyridinone derivatives is as intermediates in the synthesis of Apixaban.[1][3][4] Apixaban is a widely prescribed oral anticoagulant that acts as a direct factor Xa inhibitor, crucial for preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE).[1]
The structural integrity and high purity (typically ≥99%) of these intermediates are paramount to ensure the efficacy and safety of the final Apixaban drug product.[1] The synthesis pathway leverages the reactivity of the aminophenyl group on the 1-(4-aminophenyl) derivative for subsequent cyclization and amide bond formation steps to construct the complex pyrazolo[3,4-c]pyridine-3-carboxamide core of Apixaban.
The following diagram outlines the logical flow from the intermediate to the final drug product:
Experimental Protocols: A Representative Synthesis
Synthesis of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one from its Nitro Precursor
Causality: This protocol describes the critical reduction step. The choice of Raney cobalt as a catalyst is due to its high activity and selectivity for nitro group reductions in the presence of other reducible functional groups. Hydrazine hydrate serves as the hydrogen source. The reaction is performed at an elevated temperature to ensure a reasonable reaction rate.
Materials:
-
1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
-
Methanol
-
Water
-
Raney Cobalt
-
Hydrazine Hydrate (80%)
-
Diatomaceous earth
-
Methyl tert-butyl ether (MTBE)
-
500L reactor (or appropriately scaled vessel)
Procedure:
-
Charge the reactor with 25L of water and 25L of methanol.
-
Under stirring, add 2.5 kg of 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one and 250g of Raney cobalt.
-
Raise the temperature of the mixture to 40-50 °C.
-
Slowly add 2.0 kg of hydrazine hydrate (80% solution).
-
Maintain the reaction temperature at 60-70 °C for 3 hours.
-
Monitor the reaction for completion (e.g., by TLC or HPLC).
-
Upon completion, filter the reaction mixture through diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate to remove the solvent.
-
Add MTBE to the resulting filter cake to precipitate the product.
-
Collect the white solid by filtration.
Self-Validation: The purity of the resulting 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one should be assessed by HPLC to be ≥99.8%. The yield should be approximately 98%.[5]
Conclusion
While 3-morpholino-5,6-dihydropyridin-2(1H)-one itself is not extensively characterized in publicly available literature, its N1-substituted derivatives are compounds of immense industrial importance. The 1-(4-nitrophenyl) and 1-(4-aminophenyl) analogs are well-defined chemical entities with established physicochemical properties and robust synthetic protocols. Their role as indispensable intermediates in the synthesis of Apixaban underscores their significance in modern medicine. This guide provides a foundational understanding of these key molecules for professionals engaged in pharmaceutical research and development, highlighting the critical interplay between chemical synthesis, purity, and the production of life-saving therapeutics.
References
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